molecular formula C25H31N3O3S B2953358 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide CAS No. 941906-92-9

4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide

Cat. No.: B2953358
CAS No.: 941906-92-9
M. Wt: 453.6
InChI Key: HVEJXAZCDZKHOO-UHFFFAOYSA-N
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Description

4-({1-[(3-Methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide is a synthetic small molecule characterized by:

  • 3-Methylphenylmethyl substituent: A lipophilic aromatic group at the 1-position of the thienopyrimidine ring, influencing membrane permeability and target binding.
  • Cyclohexanecarboxamide moiety: A conformationally flexible cyclohexane ring linked to an isopropyl carboxamide group, which may enhance solubility and modulate pharmacokinetic properties .

This compound is hypothesized to exhibit bioactivity related to enzyme inhibition or receptor modulation, though specific targets require further validation.

Properties

IUPAC Name

4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-16(2)26-23(29)20-9-7-18(8-10-20)14-28-24(30)22-21(11-12-32-22)27(25(28)31)15-19-6-4-5-17(3)13-19/h4-6,11-13,16,18,20H,7-10,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEJXAZCDZKHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide has diverse applications in scientific research:

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs targeting specific diseases.

    Industry: It may be used in the development of novel materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Thienopyrimidine vs. Pyrazole Cores: The target compound’s thieno[3,2-d]pyrimidine core differs from pyrazole-based analogs (e.g., 29a/b) in electronic properties due to sulfur’s electronegativity. This may alter binding to hydrophobic enzyme pockets compared to pyrazole derivatives . Thieno[2,3-d]pyrimidine analogs (e.g., 8a) exhibit antimicrobial activity, suggesting the core’s importance in targeting microbial enzymes .

Cyclohexanecarboxamide derivatives (e.g., 29a/b, 8a) show that substituents on the cyclohexane ring (e.g., ester vs. acid) significantly affect receptor selectivity. For example, 29a (methyl ester) is selective for NTS1, while 29b (carboxylic acid) binds NTS2 .

Stereochemical Considerations :

  • NMR studies (e.g., ) highlight that stereochemistry (R/S configurations) in substituents can drastically alter bioactivity. The target compound’s isopropyl carboxamide may adopt a specific conformation that optimizes target binding compared to bulkier groups .

Biological Activity

The compound 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H30N4O3SC_{22}H_{30}N_4O_3S and a molecular weight of approximately 430.56 g/mol. The structural complexity includes a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli due to their ability to inhibit DNA gyrase and topoisomerase IV . The specific compound may exhibit similar mechanisms due to structural similarities.

Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. These compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For example, derivatives that target the PI3K/Akt/mTOR signaling pathway have shown promising results in preclinical models .

Enzyme Inhibition

The compound is also believed to act as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression and inflammatory responses. The exact targets remain to be fully elucidated but are critical for understanding its therapeutic potential.

Study 1: Antimicrobial Activity

In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, it was found that modifications at the 1-position significantly enhanced antibacterial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of structurally related compounds in vitro against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .

The biological activity of the compound is likely mediated through multiple pathways:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit DNA repair mechanisms.
  • Enzyme Targeting : Inhibition of key enzymes involved in nucleotide synthesis or DNA replication pathways.
  • Signal Transduction Pathways : Modulation of pathways such as MAPK or PI3K/Akt which are crucial for cell survival and proliferation.

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